molecular formula C20H17ClN6O B2551906 N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine CAS No. 946218-62-8

N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine

Cat. No.: B2551906
CAS No.: 946218-62-8
M. Wt: 392.85
InChI Key: UAIIFIOXVFTONM-UHFFFAOYSA-N
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Description

N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine family This compound is characterized by the presence of a pteridine core substituted with 3-chloro-4-methylphenyl and 3-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate diamines with formamide derivatives under acidic or basic conditions.

    Substitution reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, or antimicrobial effects.

    Industry: Utilized in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism of action of N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as cell cycle arrest, apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N4-(3-chloro-4-methylphenyl)-N2-(3-hydroxyphenyl)pteridine-2,4-diamine
  • N4-(3-chloro-4-methylphenyl)-N2-(3-aminophenyl)pteridine-2,4-diamine
  • N4-(3-chloro-4-methylphenyl)-N2-(3-nitrophenyl)pteridine-2,4-diamine

Uniqueness

N4-(3-chloro-4-methylphenyl)-N2-(3-methoxyphenyl)pteridine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

4-N-(3-chloro-4-methylphenyl)-2-N-(3-methoxyphenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O/c1-12-6-7-14(11-16(12)21)24-19-17-18(23-9-8-22-17)26-20(27-19)25-13-4-3-5-15(10-13)28-2/h3-11H,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIIFIOXVFTONM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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